2-[2-(Propan-2-yloxy)phenyl]acetic acid
CAS No.: 171814-21-4
Cat. No.: VC8411053
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 171814-21-4 |
|---|---|
| Molecular Formula | C11H14O3 |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 2-(2-propan-2-yloxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C11H14O3/c1-8(2)14-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) |
| Standard InChI Key | MSFLKDPXWDHGHU-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=CC=C1CC(=O)O |
| Canonical SMILES | CC(C)OC1=CC=CC=C1CC(=O)O |
Introduction
2-[2-(Propan-2-yloxy)phenyl]acetic acid is a versatile organic compound characterized by a phenyl ring substituted with a propan-2-yloxy group and an acetic acid moiety. This compound is notable for its structural features, which include an ether functional group and a carboxylic acid, making it a valuable building block in organic synthesis and medicinal chemistry. Its molecular formula is C12H16O3, and it has a CAS number of 171814-21-4 .
Biological Activity and Potential Applications
Research indicates that 2-[2-(Propan-2-yloxy)phenyl]acetic acid exhibits significant biological activity, particularly in its potential anti-inflammatory and analgesic properties. These properties are similar to those of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that its mechanism of action may involve the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory process.
Synthesis Methods
The synthesis of 2-[2-(Propan-2-yloxy)phenyl]acetic acid can be accomplished through several methods, although specific details on these methods are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using reactions that involve the formation of the phenyl ring and subsequent introduction of the acetic acid and propan-2-yloxy groups.
Comparison with Other Compounds
2-[2-(Propan-2-yloxy)phenyl]acetic acid shares structural similarities with several well-known NSAIDs, but its unique modifications confer distinct biological activities. A comparison with other compounds highlights these differences:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ibuprofen | Propionic acid derivative | Strong anti-inflammatory properties |
| Naproxen | Naphthyl acetic acid derivative | Longer half-life, effective for chronic pain |
| Diclofenac | Phenylacetic acid derivative | Potent anti-inflammatory effects |
| Flurbiprofen | Fluorinated propionic acid derivative | Enhanced potency due to fluorine substitution |
| 2-[2-(Propan-2-yloxy)phenyl]acetic acid | Phenyl ring with propan-2-yloxy and acetic acid groups | Potential anti-inflammatory and analgesic properties |
Research and Interaction Studies
Interaction studies have focused on understanding how 2-[2-(Propan-2-yloxy)phenyl]acetic acid interacts with biological targets. These studies often utilize techniques such as molecular docking and pharmacokinetic analysis to reveal insights into its pharmacological potential and help optimize its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume